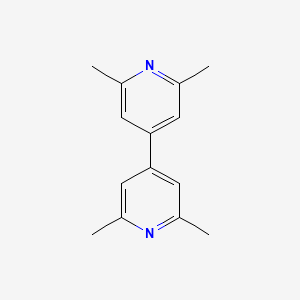

2,2',6,6'-Tetramethyl-4,4'-bipyridine

Descripción general

Descripción

2,2',6,6'-Tetramethyl-4,4'-bipyridine (2,2',6,6'-TMBP) is an organic compound that has a wide range of applications in scientific research. 2,2',6,6'-TMBP is a type of heterocyclic compound that is composed of two nitrogen atoms and four methyl groups. This compound is used in a variety of fields, including organic synthesis, catalysis, and material science. Additionally, 2,2',6,6'-TMBP is used as a ligand in coordination chemistry, and it is also used as a reagent in organic synthesis.

Aplicaciones Científicas De Investigación

Material Science: MOF Ligands

2,2’,6,6’-Tetramethyl-4,4’-bipyridine: is utilized in material science as a ligand for Metal-Organic Frameworks (MOFs). MOFs are porous materials that have high surface areas and can be used for gas storage, separation, and catalysis . The tetramethyl-bipyridine structure provides a robust framework that can enhance the stability and functionality of MOFs.

Organic Synthesis: Catalytic Applications

In organic synthesis, this compound serves as a versatile intermediate. It’s particularly valuable in the synthesis of complex organic molecules where it can act as a catalyst or a catalytic ligand, facilitating various chemical reactions . Its ability to stabilize transition states and intermediates is crucial for efficient synthesis.

Pharmaceuticals: Drug Synthesis

The bipyridine derivative plays a role in pharmaceuticals, particularly in the synthesis of drug molecules. Its rigid structure and nitrogen-containing rings make it a useful building block for creating biologically active compounds, including certain cardiovascular drugs .

Analytical Chemistry: Chromatography

In analytical chemistry, 2,2’,6,6’-Tetramethyl-4,4’-bipyridine can be employed as a stationary phase in chromatography techniques. Its unique structure allows for selective interactions with analytes, aiding in the separation and identification of complex mixtures .

Environmental Science: Pollutant Removal

This compound’s application extends to environmental science, where it can be incorporated into materials designed for pollutant removal. Its ability to bind with various organic and inorganic species can be harnessed to clean up environmental contaminants .

Biochemistry: Supramolecular Chemistry

In biochemistry, 2,2’,6,6’-Tetramethyl-4,4’-bipyridine is used in supramolecular chemistry to create large, complex structures with biological relevance. These structures can mimic natural processes or create new biochemical pathways .

Catalysis: Transition-Metal Catalysis

The compound is also significant in catalysis, particularly in transition-metal catalysis. It can act as a ligand to transition metals, forming complexes that are essential for catalytic reactions used in industrial processes .

Biochemical Research: Molecular Probes

Lastly, in biochemical research, it can be used to design molecular probes. These probes can bind to specific biological targets, allowing researchers to study biological systems at the molecular level .

Mecanismo De Acción

Target of Action

It is known that 2,2’,6,6’-tetramethyl-4,4’-bipyridine is an important coordination compound often used in metal coordination chemistry and catalytic reactions .

Mode of Action

The mode of action of 2,2’,6,6’-Tetramethyl-4,4’-bipyridine involves its solubility and coordination properties in solvents. It can act as a catalyst, provide electrons, and construct the center of complexes

Biochemical Pathways

Given its role in metal coordination chemistry and catalytic reactions , it can be inferred that it may influence pathways involving these processes.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could impact its bioavailability.

Result of Action

Given its role in metal coordination chemistry and catalytic reactions , it can be inferred that it may influence these processes at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,6,6’-Tetramethyl-4,4’-bipyridine. For instance, it is stable and has a long shelf life at room temperature . .

Propiedades

IUPAC Name |

4-(2,6-dimethylpyridin-4-yl)-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-9-5-13(6-10(2)15-9)14-7-11(3)16-12(4)8-14/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVCNHRSEKFDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C2=CC(=NC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376222 | |

| Record name | 2,2',6,6'-TETRAMETHYL-4,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6662-72-2 | |

| Record name | 2,2',6,6'-TETRAMETHYL-4,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

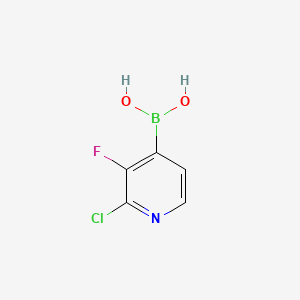

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 2,2',6,6'-Tetramethyl-4,4'-bipyridine in building complex molecules?

A1: 2,2',6,6'-Tetramethyl-4,4'-bipyridine acts as a rigid linear exo-bidentate bridging ligand. [] This means it can bind to two metal centers simultaneously through its two nitrogen atoms, facilitating the creation of dinuclear complexes. [] This bridging capability is crucial in the formation of structures like the "dumbbell-type dinuclear complex molecules" observed when combined with Palladium (II) and diethylenetriamine. []

Q2: How does the structure of 2,2',6,6'-Tetramethyl-4,4'-bipyridine contribute to its solid-state arrangement?

A2: In its crystalline form, 2,2',6,6'-Tetramethyl-4,4'-bipyridine does not possess any internal symmetry. [] The two pyridine rings within the molecule are not coplanar, exhibiting a dihedral angle of 19.48°. [] Interestingly, the crystal structure lacks classical hydrogen bonds or π–π interactions, indicating that weaker van der Waals forces are primarily responsible for the intermolecular packing in the solid state. []

Q3: What catalytic applications have been explored with 2,2',6,6'-Tetramethyl-4,4'-bipyridine-based materials?

A3: 2,2',6,6'-Tetramethyl-4,4'-bipyridine has been utilized as a building block for Covalent Organic Frameworks (COFs). [, ] These COFs, with their vinylene-linked structures incorporating 2,2',6,6'-Tetramethyl-4,4'-bipyridine, demonstrate promising photocatalytic activity in water splitting for hydrogen evolution. [, ] This application highlights the potential of these materials in clean energy production.

Q4: What synthetic strategies have been employed to incorporate 2,2',6,6'-Tetramethyl-4,4'-bipyridine into COFs?

A4: The synthesis of vinylene-linked COFs utilizing 2,2',6,6'-Tetramethyl-4,4'-bipyridine has been achieved through Knoevenagel condensation reactions. [, ] This method involves reacting 2,2',6,6'-Tetramethyl-4,4'-bipyridine with linear aromatic dialdehydes in a specific solvent system. [, ] Research suggests that the condensation process is facilitated by a self-catalyzed benzoylation mechanism involving the pyridine rings of 2,2',6,6'-Tetramethyl-4,4'-bipyridine and the solvent molecules. [, ]

Q5: How does the incorporation of 2,2',6,6'-Tetramethyl-4,4'-bipyridine influence the properties of the resulting COFs?

A5: COFs constructed with 2,2',6,6'-Tetramethyl-4,4'-bipyridine exhibit a layered structure and crystallize into orthorhombic lattices with AA stacking. [, ] This specific arrangement contributes to their high surface areas, reaching up to 1560 m2 g-1. [, ] Moreover, the presence of 2,2',6,6'-Tetramethyl-4,4'-bipyridine, coupled with the vinylene linkages, creates π-extended conjugated systems within the COFs. [, ] This electronic structure endows the materials with semiconducting properties, contributing to their photocatalytic activity. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1587284.png)

![2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1587290.png)